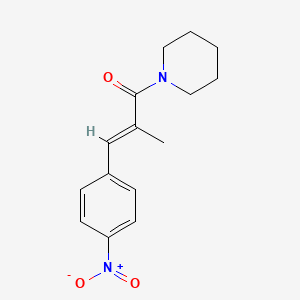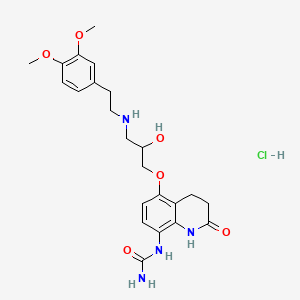![molecular formula C15H12BrClO2 B14434475 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 79615-84-2](/img/structure/B14434475.png)
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C15H12BrClO2. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group attached to an ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves the bromination of 1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The methoxy and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-{4-[(4-methoxyphenyl)methoxy]phenyl}ethan-1-one
- 2-Bromo-1-{4-[(4-fluorophenyl)methoxy]phenyl}ethan-1-one
- 2-Bromo-1-{4-[(4-methylphenyl)methoxy]phenyl}ethan-1-one
Uniqueness
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and biological studies where the chlorophenyl group enhances its reactivity and binding affinity.
Propriétés
Numéro CAS |
79615-84-2 |
|---|---|
Formule moléculaire |
C15H12BrClO2 |
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
2-bromo-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-15(18)12-3-7-14(8-4-12)19-10-11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Clé InChI |
JULJEGIULUZUIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



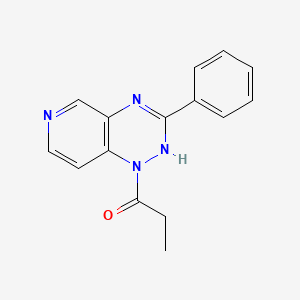
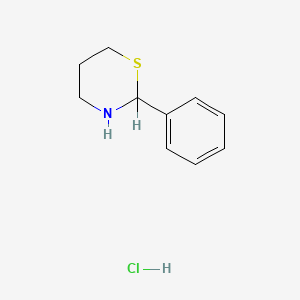


![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
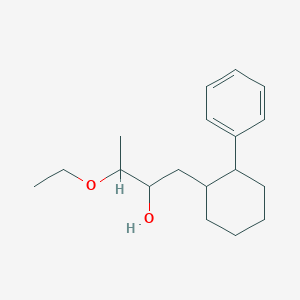
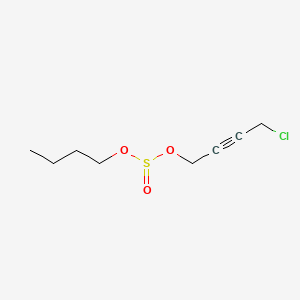

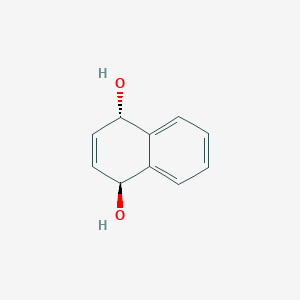
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
